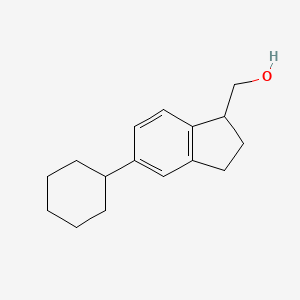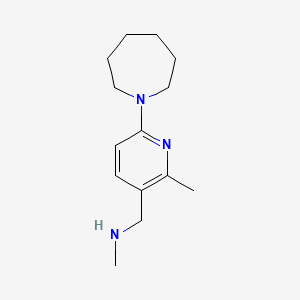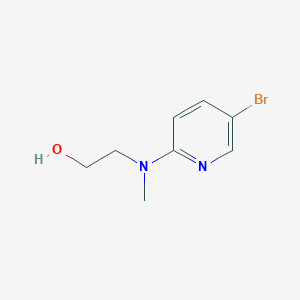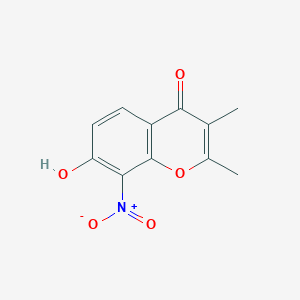
2-(Difluoromethoxy)naphthalene-6-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)naphthalene-6-acetonitrile is a chemical compound with the molecular formula C13H9F2NO and a molecular weight of 233.21 g/mol It is a member of the difluoromethoxy class of compounds, characterized by the presence of a difluoromethoxy group (-OCF2H) attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)naphthalene-6-acetonitrile typically involves the introduction of the difluoromethoxy group onto the naphthalene ring followed by the addition of the acetonitrile group. One common method involves the reaction of 2-hydroxy-6-naphthaldehyde with difluoromethyl ether in the presence of a base to form 2-(difluoromethoxy)naphthalene. This intermediate is then reacted with cyanomethyl anion to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)naphthalene-6-acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Naphthoquinones
Reduction: Primary amines
Substitution: Various substituted naphthalene derivatives
Applications De Recherche Scientifique
2-(Difluoromethoxy)naphthalene-6-acetonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)naphthalene-6-acetonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity, potentially affecting various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Difluoromethoxy)naphthalene-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetonitrile group.
Difluoromethoxylated ketones: These compounds share the difluoromethoxy group and are used as building blocks for synthesizing nitrogen-containing heterocycles.
Uniqueness
2-(Difluoromethoxy)naphthalene-6-acetonitrile is unique due to the presence of both the difluoromethoxy and acetonitrile groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C13H9F2NO |
|---|---|
Poids moléculaire |
233.21 g/mol |
Nom IUPAC |
2-[6-(difluoromethoxy)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H9F2NO/c14-13(15)17-12-4-3-10-7-9(5-6-16)1-2-11(10)8-12/h1-4,7-8,13H,5H2 |
Clé InChI |
QBQFUCSIDYSKDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)OC(F)F)C=C1CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5-(trifluoromethyl)thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11874042.png)
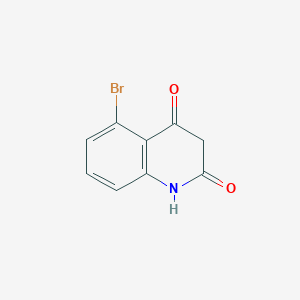
![4H-Thieno[3,2-c][1]benzopyran-4-one, 3-ethyl-](/img/structure/B11874056.png)

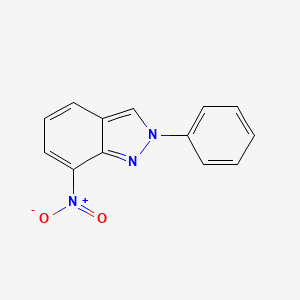
![8-(2,2,2-Trifluoroacetyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B11874074.png)

![3-(Pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11874086.png)
